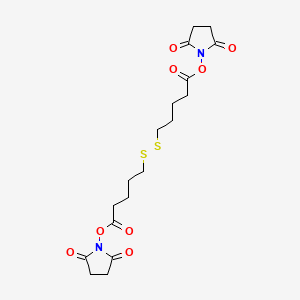

Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

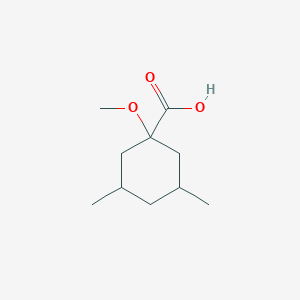

El 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) es un compuesto químico con la fórmula molecular C14H16N2O10S2. Es conocido por su función como un linker reversible utilizado en la conjugación de biomacromoléculas con pequeñas moléculas activas . Este compuesto es particularmente significativo en el campo de la bioconjugación y el entrecruzamiento, donde se utiliza para estudiar las interacciones proteína-proteína y otras interacciones moleculares.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) generalmente implica la reacción de 2,5-dioxopirrolidin-1-il con un precursor de disulfanediildipentanoato. Las condiciones de reacción a menudo requieren una atmósfera inerte y temperaturas que oscilan entre 2-8°C para garantizar la estabilidad del compuesto .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares a las utilizadas en entornos de laboratorio. El proceso implica un control cuidadoso de las condiciones de reacción para mantener la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Los enlaces disulfuro en el compuesto pueden oxidarse para formar sulfoxidos o sulfones.

Reducción: Los enlaces disulfuro pueden reducirse a tioles.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos éster succinimidil.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP) se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con los grupos éster succinimidil en condiciones suaves.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfones.

Reducción: Tioles.

Sustitución: Derivados de amida o tioéster.

Aplicaciones Científicas De Investigación

El 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como entrecruzante en la síntesis de moléculas complejas.

Biología: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).

Industria: Utilizado en la producción de bioconjugados para diversas aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción del 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) implica la formación de enlaces covalentes con moléculas diana. Los grupos éster succinimidil reaccionan con aminas primarias en proteínas u otras biomoléculas, formando enlaces amida estables. Esta capacidad de entrecruzamiento permite que el compuesto enlace dos moléculas juntas, facilitando el estudio de sus interacciones y funciones .

Comparación Con Compuestos Similares

Compuestos Similares

Carbonato de bis(2,5-dioxopirrolidin-1-il): Otro entrecruzante utilizado en la bioconjugación.

Disuccinimidil sulfoxido (DSSO): Un entrecruzante escindido por espectrometría de masas para estudiar interacciones proteína-proteína.

Singularidad

El 5,5'-Disulfanediildipentanoato de bis(2,5-dioxopirrolidin-1-il) es único debido a su enlace disulfuro, que proporciona capacidades de entrecruzamiento reversibles. Esta característica es particularmente útil en aplicaciones donde se desea un enlace temporal, lo que permite la liberación controlada de moléculas unidas en condiciones reductoras .

Propiedades

Fórmula molecular |

C18H24N2O8S2 |

|---|---|

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |

InChI |

InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |

Clave InChI |

GZJJXPQGNPWRMA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)